

# Application Note: 7-O-Acetylneocaesalpin N

## NMR Spectroscopic Analysis

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### Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B1150827

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## Introduction

**7-O-Acetylneocaesalpin N** is a cassane diterpenoid isolated from the seeds of *Caesalpinia minax* Hance.[1] As a member of a class of natural products with diverse biological activities, detailed structural elucidation is crucial for understanding its therapeutic potential and for use as a reference standard in drug development and quality control. This application note provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **7-O-Acetylneocaesalpin N**, including detailed data tables and standardized experimental protocols.

## Chemical Structure

Figure 1: The chemical structure of **7-O-Acetylneocaesalpin N**.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **7-O-Acetylneocaesalpin N** was recorded in deuterated chloroform (CDCl<sub>3</sub>) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	5.11	d	11.2
2 $\alpha$	1.85	m	11.2
2 $\beta$	1.63	m	
3 $\alpha$	1.45	m	
3 $\beta$	1.21	m	
5	1.70	d	
6 $\alpha$	2.15	m	2.8
6 $\beta$	1.98	m	
7	5.50	t	
11 $\alpha$	2.21	m	2.0
11 $\beta$	2.05	m	
12 $\alpha$	1.80	m	
12 $\beta$	1.55	m	
14	4.81	d	2.0
15	7.25	s	
17	2.12	s	
18	1.25	s	
19	1.18	s	
20	1.05	s	
OAc-7	2.08	s	
OAc-17	2.12	s	

## <sup>13</sup>C NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum of **7-O-Acetylneocaesalpin N** was recorded in  $\text{CDCl}_3$  at 100 MHz. Chemical shifts ( $\delta$ ) are reported in ppm relative to TMS.

Position	$\delta$ (ppm)	Carbon Type
1	78.5	CH
2	26.8	CH <sub>2</sub>
3	37.2	CH <sub>2</sub>
4	39.1	C
5	50.2	CH
6	23.5	CH <sub>2</sub>
7	71.3	CH
8	45.6	C
9	198.2	C=O
10	55.4	C
11	36.1	CH <sub>2</sub>
12	30.5	CH <sub>2</sub>
13	138.5	C
14	70.1	CH
15	143.8	CH
16	108.9	C
17	21.1	CH <sub>3</sub>
18	28.1	CH <sub>3</sub>
19	22.4	CH <sub>3</sub>
20	15.9	CH <sub>3</sub>
OAc-7 (C=O)	170.5	C=O
OAc-7 (CH <sub>3</sub> )	21.3	CH <sub>3</sub>
OAc-17 (C=O)	169.8	C=O

OAc-17 (CH<sub>3</sub>)

20.9

CH<sub>3</sub>

## Experimental Protocols

### Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of **7-O-Acetylneocaesalpin N** and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Ensure the solvent is of high purity (≥99.8% D).
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm for both <sup>1</sup>H and <sup>13</sup>C).

### NMR Data Acquisition

NMR spectra can be acquired on a standard 400 MHz (or higher field) spectrometer.

<sup>1</sup>H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse sequence (e.g., 'zg30').
- **Temperature:** 298 K.
- **Spectral Width:** 16 ppm.
- **Acquisition Time:** Approximately 2-3 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 16-64, depending on the sample concentration.

<sup>13</sup>C NMR Spectroscopy:

- **Pulse Program:** A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

- Temperature: 298 K.
- Spectral Width: 240 ppm.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .

#### 2D NMR Spectroscopy (COSY, HSQC, HMBC):

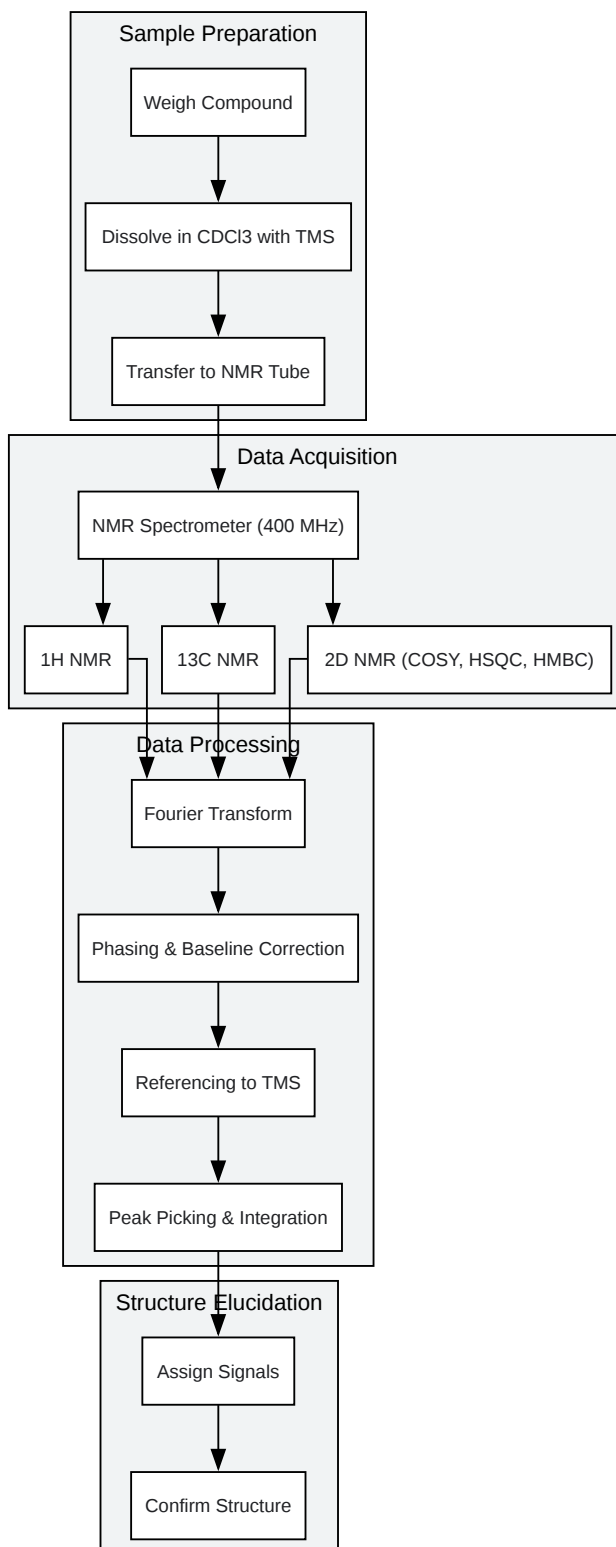
- Standard pulse programs available on the spectrometer software should be utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations. Optimization of parameters such as spectral widths and acquisition times may be necessary based on the specific instrument.

## Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$ ) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase correct the resulting spectrum and apply a polynomial baseline correction.
- Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Visualization of Experimental Workflow and Structural Correlations

## NMR Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)Caption: Workflow for NMR analysis of **7-O-Acetylneocaesalpin N**.

Caption: Key 2D NMR correlations for structural elucidation.

## Conclusion

The provided  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, along with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic analysis of **7-O-Acetylneocaesalpin N**. This information is invaluable for the identification and characterization of this compound in natural product research and for quality assessment in drug development pipelines. The application of 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

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## References

- 1. [file.medchemexpress.com](https://file.medchemexpress.com) [file.medchemexpress.com]
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